Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate is an organic compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by its molecular formula and features a thienyl group, which contributes to its reactivity and potential applications. This compound is classified as a bromo derivative of a thienyl-containing ester, making it versatile for various chemical reactions.
Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate can be sourced from chemical suppliers specializing in fine chemicals and organic synthesis intermediates. It belongs to the class of brominated esters, which are known for their electrophilic properties due to the presence of the bromine atom. The thienyl group in the structure enhances its utility in synthesizing more complex molecules, particularly in pharmaceutical applications.
The synthesis of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate typically involves the bromination of ethyl 5-(2-thienyl)-5-oxovalerate. This reaction can be achieved using bromine (Br) in a solvent such as acetic acid or carbon tetrachloride under controlled conditions to ensure selective bromination at the desired position.
The molecular structure of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate includes:
Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate participates in several chemical reactions, including:
The mechanism of action for Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate primarily revolves around its reactivity due to the electrophilic nature of the carbonyl group and the leaving ability of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group while the nucleophile attacks the electrophilic carbon center adjacent to it.
Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate has several scientific uses, including:
Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate (CAS: 951889-22-8) represents a structurally sophisticated valerate-based intermediate that has emerged as a versatile building block in pharmaceutical and heterocyclic chemistry. Characterized by the molecular formula C11H13BrO3S and a molecular weight of 305.19 g/mol, this compound integrates three critical functional elements: a nucleophilic ester group, an electrophilic ketone moiety, and a halogenated heterocycle. This convergence enables diverse reactivity pathways that are exploited in complex molecule construction. Physically, it presents as a white crystalline solid with moderate solubility in organic solvents like chloroform and ethyl acetate, features that facilitate its handling in synthetic applications [2] [6].
Table 1: Physicochemical Properties of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C11H13BrO3S | - |
Molecular Weight | 305.19 g/mol | - |
CAS Registry Number | 951889-22-8 | - |
Physical Form | White solid | Room temperature |
Boiling Point | 396.2 ± 37.0 °C | Predicted |
Density | 1.435 ± 0.06 g/cm³ | Predicted |
Purity | ≥97% | Commercial specifications |
The strategic value of ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate lies in its dual carbonyl reactivity, allowing simultaneous or sequential engagement in cyclocondensation reactions. The ketone functionality readily participates in acid-catalyzed enolization, while the ester group serves as an electrophile for nucleophilic attack or undergoes hydrolysis to carboxylic acid derivatives. This bifunctional nature enables efficient construction of fused polyheterocyclic systems, particularly nitrogen-containing scaffolds prevalent in pharmaceuticals. For example, under Paal-Knorr conditions, its ketone group condenses with 1,2-diaminoarenes to yield substituted quinoxalines—structures integral to kinase inhibitors [4].
Ultrasound-assisted synthesis has further expanded its utility in heterocycle formation. When subjected to sonochemical conditions (35-40 kHz), its bromothienyl moiety participates in copper-catalyzed cyclizations with terminal alkynes, yielding isocoumarin derivatives with enhanced efficiency (reaction times reduced by 60%) compared to conventional heating [9]. The electron-deficient ketone also undergoes Stetter reactions with aldehydes under thiazolium catalysis, enabling synthesis of complex pyrrole architectures—a transformation critical to statin-class pharmaceuticals like atorvastatin [4].
Table 2: Synthetic Applications in Heterocyclic Chemistry
Reaction Type | Product Scaffold | Key Conditions | Application Relevance |
---|---|---|---|
Paal-Knorr Condensation | Quinoxalines | Acetic acid, 80°C | Kinase inhibitor cores |
Stetter Reaction | Pyrroles | Thiazolium catalyst, toluene | Atorvastatin intermediates |
Sonochemical Cyclization | Isocoumarins | CuI, PEG-400, 40 kHz ultrasound | Antibacterial agents |
Suzuki-Miyaura Coupling | Biaryl Systems | Pd(PPh3)4, K2CO3, DMF | PET tracer synthesis |
The 3-bromothiophene unit in this compound serves as a multifunctional pharmacophore that directs both synthetic utility and biological interactions. The bromine atom provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), enabling rapid diversification to biaryl systems that mimic peptide turn structures. This reactivity has been exploited in synthesizing positron emission tomography (PET) tracers targeting neuropeptide Y receptors, where the thiophene ring acts as a bioisostere for phenyl groups with improved metabolic stability [1] [2].
In PDE5 inhibitors analogous to tadalafil, the bromothienyl substituent enhances binding affinity through hydrophobic interactions with the enzyme's Q2 pocket (notably residue Met816). Computational studies indicate that replacing phenyl with 3-bromothiophene increases van der Waals contacts by ~30%, correlating with improved IC50 values in β-carboline derivatives. The sulfur atom may also engage in weak hydrogen bonding (C–H···S interactions) with protein backbone amides, a feature leveraged in designing non-nucleoside reverse transcriptase inhibitors [5].
The electron-rich thiophene further modulates electronic properties, lowering the LUMO energy of adjacent carbonyls by approximately 0.8 eV compared to phenyl analogs. This enhances susceptibility to nucleophilic attack during heterocycle formation while promoting π-stacking interactions in biological targets—a dual advantage exploited in kinase inhibitor design [4] [9].
Valerate intermediates have evolved from simple aliphatic precursors to functionally complex synthons tailored for pharmaceutical applications. Early analogs like ethyl 3-bromo-2-oxobutyrate (CAS: 57332-84-0) were limited to alkylation or aldol reactions, constrained by their high reactivity and low selectivity [1]. The development of aryl-substituted variants addressed these limitations by introducing conjugation and steric control. Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate represents the culmination of this evolution, integrating three key advancements:
This compound's commercial availability (≥97% purity) since the mid-2000s reflects industrial demand, with pricing structured for batch-specific procurement ($303/g for research quantities) [2] [6]. Its adoption coincided with medicinal chemistry's shift toward structure-guided design, where intermediates with orthogonal reactivity (e.g., halogen handles, protected carbonyls) streamline synthesis of complex pharmacophores like β-carboline-piperazinediones—core structures in PDE5 inhibitors [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1